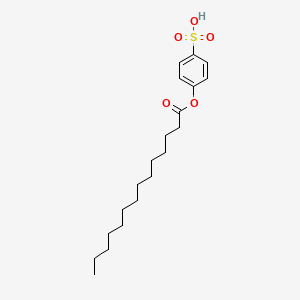
4-(Tetradecanoyloxy)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetradecanoyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a tetradecanoyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecanoyloxy)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. The sulfonation process can be carried out using fuming sulfuric acid (oleum) and sulfur trioxide. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the efficient formation of the sulfonic acid group .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tetradecanoyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfonates.
Common Reagents and Conditions
Sulfur Trioxide and Fuming Sulfuric Acid: Used for sulfonation reactions.
Halogens (e.g., Chlorine, Bromine): Used in electrophilic aromatic substitution reactions.
Oxidizing Agents (e.g., Potassium Permanganate): Used for oxidation reactions.
Major Products Formed
Sulfonic Acid Derivatives: Formed through sulfonation and oxidation reactions.
Sulfonates: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis of the tetradecanoyloxy group.
Applications De Recherche Scientifique
4-(Tetradecanoyloxy)benzene-1-sulfonic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Tetradecanoyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. The compound can act as an electrophile, facilitating various chemical reactions. The tetradecanoyloxy group enhances its hydrophobic properties, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of more complex sulfonic acids.
p-Toluenesulfonic Acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and pharmaceuticals.
Propriétés
Numéro CAS |
189344-72-7 |
|---|---|
Formule moléculaire |
C20H32O5S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
4-tetradecanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C20H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(21)25-18-14-16-19(17-15-18)26(22,23)24/h14-17H,2-13H2,1H3,(H,22,23,24) |
Clé InChI |
XJNFYMQVYQIDDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

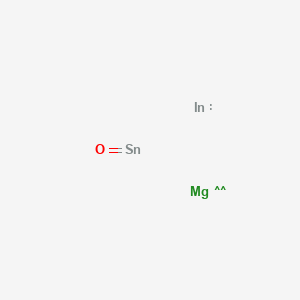
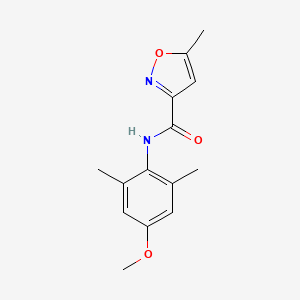
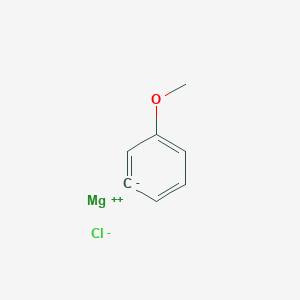
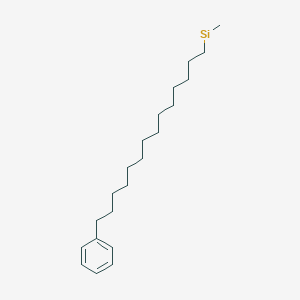
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)


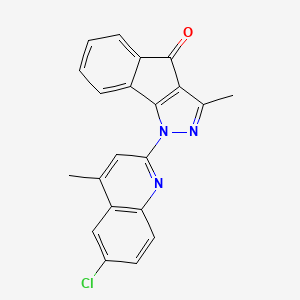
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
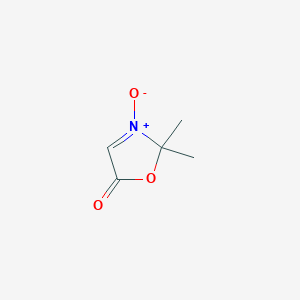
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
